molecular formula C16H11F3N2OS2 B2550116 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 296273-03-5

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2550116
CAS No.: 296273-03-5
M. Wt: 368.39
InChI Key: LINKACFZIKXTRX-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 2-mercaptobenzothiazole with 3-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzothiazol-2-ylsulfanyl)acetic acid
  • 2-(benzothiazol-2-ylsulfanyl)benzonitrile
  • 2-(benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the benzothiazole ring and the trifluoromethyl group.

Biological Activity

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound features a benzothiazole moiety linked to a trifluoromethyl-substituted phenyl group via an acetamide linkage. Its structure can be represented as follows:

C12H10F3N1S2\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_1\text{S}_2

The biological activity of this compound has been linked to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which play roles in pain and inflammation pathways .
  • Antimicrobial Activity : Benzothiazole derivatives have shown promising antimicrobial properties against various strains, including tuberculosis .

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of benzothiazole derivatives. For example, a series of synthesized compounds demonstrated varying degrees of inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 0.08 to 0.32 µM .

CompoundR GroupMIC (µM)Inhibition (%)
7aH0.0898
7b2-Cl0.3295
7c4-Cl0.3290
7d2,4-DiCl0.2592

Dual Inhibition Studies

The compound's structural analogs have been evaluated for dual inhibition of sEH and FAAH, showing low nanomolar inhibition potencies (IC50 values around 7 nM for FAAH) . These findings suggest that modifications on the aromatic rings enhance the inhibitory effects while maintaining metabolic stability.

Study on Pain Relief

A study involving animal models assessed the effects of dual sEH/FAAH inhibitors derived from benzothiazole structures. The results indicated that these compounds could alleviate pain without significant side effects typically associated with traditional analgesics like opioids .

Anticancer Activity

Another investigation focused on the antiproliferative effects against various cancer cell lines, revealing that similar benzothiazole derivatives exhibited selective cytotoxicity against FLT3-ITD-positive acute myeloid leukemia cells with GI50 values between 30-80 nM . This selectivity over normal cells suggests a favorable therapeutic window.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS2/c17-16(18,19)10-4-3-5-11(8-10)20-14(22)9-23-15-21-12-6-1-2-7-13(12)24-15/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINKACFZIKXTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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